Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate
Brand Name: Vulcanchem
CAS No.: 134989-37-0
VCID: VC18729767
InChI: InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate

CAS No.: 134989-37-0

Cat. No.: VC18729767

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate - 134989-37-0

Specification

CAS No. 134989-37-0
Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name ethyl 3-oxo-4-prop-2-enoxybutanoate
Standard InChI InChI=1S/C9H14O4/c1-3-5-12-7-8(10)6-9(11)13-4-2/h3H,1,4-7H2,2H3
Standard InChI Key WGZIBTDHYRGLGZ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC(=O)COCC=C

Introduction

Chemical Identity and Structural Characteristics

Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate belongs to the class of β-keto esters with an allyl ether substituent. Its IUPAC name, ethyl 3-oxo-4-prop-2-enoxybutanoate, reflects the esterification of the butanoic acid backbone at position 4 with an allyloxy group and a ketone at position 3 . The compound’s canonical SMILES representation is CCOC(=O)CC(=O)COCC=C, and its InChIKey (WGZIBTDHYRGLGZ-UHFFFAOYSA-N) provides a unique identifier for computational studies .

Physicochemical Properties

Key physical properties include:

PropertyValueSource
Molecular Weight186.20 g/mol
DensityNot reported
Boiling PointNot reported
SolubilityLikely soluble in organic solvents
StabilityHydrolytically sensitive

The absence of experimental data on melting/boiling points underscores the need for further characterization. Computational models predict moderate hydrophobicity (LogP ≈ 1.5–2.0) due to the ester and allyl groups.

Synthesis Methodologies

Conventional Organic Synthesis

The compound is typically synthesized via esterification and etherification reactions. A plausible route involves:

  • Knoevenagel Condensation: Reaction of ethyl acetoacetate with allyl bromide in the presence of a base to introduce the allyloxy group.

  • Selective Oxidation: Controlled oxidation to maintain the ketone moiety.

While specific protocols for this compound are scarce, analogous syntheses of β-keto esters (e.g., ethyl 4-chloro-3-oxobutanoate) use biphasic systems to enhance yield and purity . For instance, enzyme-catalyzed reductions in n-butyl acetate-water systems achieve >95% yields for structurally related compounds .

Biocatalytic Approaches

Recent advances employ carbonyl reductases and glucose dehydrogenase for asymmetric synthesis. Although no studies directly target this compound, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate to chiral hydroxy esters demonstrates the feasibility of adapting such methods . Directed evolution of ketoreductases could optimize activity toward the allyloxy variant .

Research Gaps and Future Directions

Unresolved Questions

  • Thermodynamic Data: Experimental determination of melting/boiling points.

  • Toxicology: In vitro/in vivo toxicity profiling.

  • Catalytic Optimization: Development of enantioselective syntheses.

Emerging Opportunities

  • Biocatalysis: Engineering thermostable reductases for asymmetric production .

  • Materials Science: Exploration in self-healing polymers or stimuli-responsive coatings.

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